3-Fluoro-2-methylphenylmagnesium chloride

Catalog No.
S3330478
CAS No.
480424-74-6
M.F
C7H6ClFMg
M. Wt
168.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylphenylmagnesium chloride

CAS Number

480424-74-6

Product Name

3-Fluoro-2-methylphenylmagnesium chloride

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-3-ide;chloride

Molecular Formula

C7H6ClFMg

Molecular Weight

168.88 g/mol

InChI

InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

CWJCJDHRMGBCQD-UHFFFAOYSA-M

SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]

Canonical SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Cl-]

3-Fluoro-2-methylphenylmagnesium chloride has the molecular formula C₇H₆ClFMg and is classified as a Grignard reagent. It appears as a brown liquid and has a boiling point of approximately 65-67 °C. The compound is sensitive to moisture and air, necessitating storage under inert conditions, typically in an argon atmosphere .

As a Grignard reagent, 3-fluoro-2-methylphenylmagnesium chloride can participate in various nucleophilic addition reactions. It reacts with carbonyl compounds to form alcohols after hydrolysis. For example:

  • Reaction with Aldehydes and Ketones:
    • The compound can add to aldehydes or ketones to yield secondary or tertiary alcohols.
  • Formation of Carbon-Carbon Bonds:
    • It can also react with epoxides to produce alcohols or with alkyl halides to form larger alkyl chains through nucleophilic substitution .

3-Fluoro-2-methylphenylmagnesium chloride is typically synthesized through the reaction of 3-fluoro-2-methylbromobenzene with magnesium in anhydrous ether or THF (tetrahydrofuran). The general reaction can be outlined as follows:

3 Fluoro 2 methylbromobenzene+Mg3 Fluoro 2 methylphenylmagnesium chloride\text{3 Fluoro 2 methylbromobenzene}+\text{Mg}\rightarrow \text{3 Fluoro 2 methylphenylmagnesium chloride}

This reaction must be performed under an inert atmosphere to prevent moisture from interfering with the Grignard formation .

3-Fluoro-2-methylphenylmagnesium chloride finds applications primarily in organic synthesis. Its uses include:

  • Synthesis of Pharmaceuticals: It can be employed in the synthesis of various pharmaceutical intermediates.
  • Material Science: Utilized in the development of new materials with specific electronic or optical properties.
  • Research: Frequently used in academic and industrial laboratories for research in organic chemistry .

Interaction studies involving 3-fluoro-2-methylphenylmagnesium chloride focus on its reactivity with various electrophiles. For instance:

  • Reactivity with Carbonyl Groups: Studies often investigate how this compound interacts with different carbonyl-containing compounds to elucidate mechanisms of nucleophilic attack.
  • Stability Assessments: Research may also assess its stability under various conditions, including temperature fluctuations and exposure to moisture .

Several compounds share similarities with 3-fluoro-2-methylphenylmagnesium chloride, particularly within the category of organomagnesium reagents. Notable examples include:

Compound NameMolecular FormulaKey Characteristics
3-Fluorophenylmagnesium bromideC₆H₄BrFSimilar reactivity but contains bromine instead of chlorine.
4-Fluoro-2-methylphenylmagnesium chlorideC₇H₆ClFHas a different substitution pattern on the phenyl ring.
2-Fluorophenylmagnesium chlorideC₆H₅ClFContains fluorine at a different position on the phenyl ring.

Uniqueness

The uniqueness of 3-fluoro-2-methylphenylmagnesium chloride lies in its specific substitution pattern which may influence its reactivity and selectivity in synthetic applications. The presence of both chlorine and fluorine atoms allows for varied interactions compared to other similar compounds.

Traditional Grignard Reagent Preparation Protocols

The conventional synthesis of 3-fluoro-2-methylphenylmagnesium chloride follows established Grignard reaction principles. In a typical procedure, 2-bromo-3-fluorotoluene (CAS 59907-13-0) reacts with magnesium metal in anhydrous tetrahydrofuran under inert argon or nitrogen atmospheres. Prior to reaction initiation, magnesium turnings undergo activation via treatment with iodine or 1,2-dibromoethane to remove surface oxide layers that impede reactivity.

The aryl bromide solution is added dropwise to maintain temperatures between 20–50°C, preventing runaway exothermic reactions. Reaction completion typically requires 1–4 hours under reflux conditions, with progress monitored by the disappearance of magnesium metal and the formation of a cloudy gray suspension. Quenching involves controlled addition to dry ice for carboxylate formation or electrophiles such as ketones for alcohol derivatives, followed by aqueous workup and solvent evaporation. Industrial-scale production employs jacketed reactors with mechanical agitation and temperature control systems to ensure consistent heat dissipation and mixing efficiency.

Table 1: Key Parameters in Traditional Synthesis

ParameterOptimal RangeImpact on Yield
Magnesium Particle Size0.5–2 mm turningsLarger surface area → faster initiation
Solvent Volume3–5 mL/g substrateDilution minimizes side reactions
Temperature25–50°CBalances reaction rate and control
Reaction Time1–4 hoursVaries with substrate solubility

Solvent Selection and Optimization in Organomagnesium Synthesis

Tetrahydrofuran remains the solvent of choice for 3-fluoro-2-methylphenylmagnesium chloride synthesis due to its ability to stabilize the Grignard complex through Lewis acid-base interactions. The ether’s oxygen atom coordinates with magnesium, preventing aggregation and maintaining reagent activity. Recent studies demonstrate that cyclopentyl methyl ether offers advantages in high-temperature applications (boiling point 106°C vs. THF’s 66°C), enabling reflux conditions without excessive solvent loss.

Comparative solvent screening reveals critical trade-offs:

  • Tetrahydrofuran: Provides optimal reagent stability but requires strict anhydrous conditions due to hygroscopicity.
  • Cyclopentyl methyl ether: Reduces peroxide formation risks and enables greener synthesis through higher recovery rates (>90% vs. THF’s 60–70%).
  • 2-Methyltetrahydrofuran: A bio-derived alternative with comparable coordinating ability, though higher viscosity may impede mixing in flow reactors.

Table 2: Solvent Properties for Grignard Synthesis

SolventBoiling Point (°C)Dielectric ConstantCoordination Capacity
Tetrahydrofuran667.6Strong
Cyclopentyl methyl ether1064.8Moderate
2-Methyltetrahydrofuran806.2Strong

Mechanochemical Synthesis Advancements

Mechanochemical methods using ball milling technology have revolutionized Grignard reagent production. By combining magnesium metal with 2-bromo-3-fluorotoluene in stainless-steel jars with grinding media, researchers achieve reagent formation in 10–30 minutes without solvent. This approach eliminates the need for inert atmospheres—ambient air suffices due to limited reagent exposure during the sealed milling process.

Key innovations include:

  • Liquid-assisted grinding: Addition of 10% tetrahydrofuran by volume improves mass transfer for solid aryl halides, increasing yields from 42% to 75% for challenging substrates.
  • Thermal activation: External heating to 70°C during milling enables reactions with low-solubility precursors like 4-bromoterphenyl, which fail in traditional solution-phase synthesis.
  • Scalability: Continuous ball milling prototypes demonstrate kilogram-scale production with 82–89% yield parity to batch methods.

Table 3: Traditional vs. Mechanochemical Synthesis Comparison

ParameterTraditional MethodMechanochemical Method
Reaction Time1–4 hours10–60 minutes
Solvent Volume3–5 mL/g0–0.5 mL/g
Energy Consumption150–200 kWh/kg80–100 kWh/kg
Maximum Yield Reported89%82%
Substrate FlexibilityLimited to soluble precursorsCompatible with solids

The mechanochemical route particularly benefits pharmaceutical applications requiring strict control of solvent residues. Nuclear magnetic resonance analysis of products shows 99.5% purity without column chromatography when using high-purity magnesium (99.99%) and aryl bromide inputs. Current research focuses on coupling these methods with continuous flow systems to enable on-demand reagent synthesis for automated medicinal chemistry platforms.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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